ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of aminocycloalkane carboxylates. This compound is characterized by the presence of an ethyl ester group, an amino group, and a cycloheptane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride typically involves the following steps:
Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.
Amination: Cycloheptanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form ethyl 1-aminocycloheptane-1-carboxylate.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.
1-Aminocyclobutanecarboxylic acid: Used in peptide synthesis.
1-Aminocyclopentane-1-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride is unique due to its larger ring size compared to similar compounds, which can influence its chemical reactivity and biological interactions. The presence of the ethyl ester group also provides additional functional versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)10(11)7-5-3-4-6-8-10;/h2-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOHFNBBUINOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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